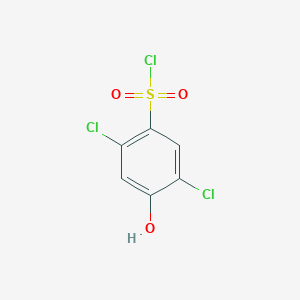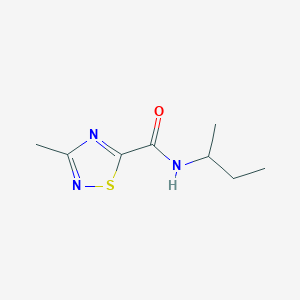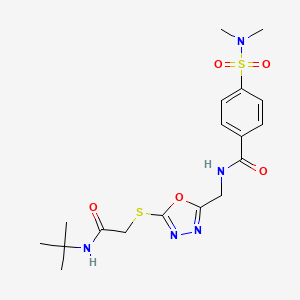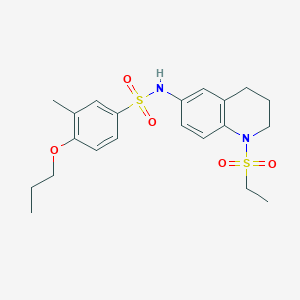
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Vue d'ensemble
Description
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O3S . It is used in the preparation of amino acid derivatives with anticancer activity . It has also been used to study the synthesis and structure–activity profile of benzoxazole benzenesulfonamide analogs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a hydroxy group, and a sulfonyl chloride group . The molecular weight of the compound is 261.51 .Applications De Recherche Scientifique
Synthesis and Derivatives
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds. For example, it has been used in the preparation of chlorohydroxybenzenesulfonyl derivatives, which are of interest for their potential as herbicides (Cremlyn & Cronje, 1979). Furthermore, it serves as a starting material for synthesizing biologically active derivatives, such as in the study where it was coupled with piperidine to form compounds tested for enzyme inhibition activities (Khalid et al., 2013).
Analytical Chemistry
In analytical chemistry, this compound has been employed in colorimetric procedures, such as in the enzymic assay of uric acid in serum or urine using a chromogenic system (Fossati, Prencipe, & Berti, 1980). This indicates its utility in clinical chemistry and diagnostics.
Environmental Chemistry
This compound has been identified as a persistent pollutant in water sources, highlighting its environmental impact. The analysis of such contaminants is crucial for environmental monitoring and protection (Wang et al., 2015).
Catalysis and Reaction Mechanisms
Studies have explored the role of this compound in various catalytic processes. For instance, its hydrolysis in different solvent mixtures provides insights into catalytic mechanisms and solvent effects in chemical reactions (Ivanov et al., 2005).
Pharmaceutical Applications
Though not directly related to drug use or dosage, the compound has been used in the synthesis of potential therapeutic agents. For example, it was part of a linear synthesis of compounds screened for α-glucosidase inhibition, suggesting its relevance in drug discovery (Abbasi et al., 2019).
Safety and Hazards
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and P310 (immediately call a poison center or doctor/physician). The UN number is 3261, and the hazard statement is H314 (causes severe skin burns and eye damage) .
Propriétés
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRLFNGLLFHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

![1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)
![2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2453153.png)

![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)

